molecular formula C49H83N11O12 B14901527 iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl

iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl

Cat. No.: B14901527
M. Wt: 1018.2 g/mol
InChI Key: WKQQQBKYIRVGOW-UHFFFAOYSA-N
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Description

The compound iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl is a complex peptide derivative. This compound is characterized by its unique sequence of amino acids and functional groups, which contribute to its distinct chemical and biological properties. The presence of various functional groups such as isobutyl, butylamine, and benzodioxolylmethyl groups, along with glycine and lysine residues, makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl involves multiple steps of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as carbodiimides (e.g., DCC) and coupling additives (e.g., HOBt) to form peptide bonds. After the assembly of the peptide chain, the protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and bioconjugates.

Mechanism of Action

The mechanism of action of iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of various functional groups allows for multiple modes of interaction, contributing to its versatility in biological systems.

Comparison with Similar Compounds

iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl: can be compared with other peptide derivatives such as:

    Gly-Gly-Gly: A simpler tripeptide used as a model for studying peptide behavior.

    Gly-Gly: The simplest dipeptide, often used in biochemical studies.

    Ala-Gly: A dipeptide with alanine and glycine, used in structural studies.

The uniqueness of This compound lies in its complex structure and the presence of multiple functional groups, which provide diverse chemical and biological properties.

Properties

Molecular Formula

C49H83N11O12

Molecular Weight

1018.2 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[4-aminobutyl-[2-[4-aminobutyl-[2-(2-methylpropylamino)acetyl]amino]acetyl]amino]acetyl]-(2-methylpropyl)amino]acetyl]-(1,3-benzodioxol-5-ylmethyl)amino]acetyl]-(2-methoxyethyl)amino]acetyl]amino]-N-(2-oxooxolan-3-yl)hexanamide

InChI

InChI=1S/C49H83N11O12/c1-35(2)25-53-26-43(62)56(19-10-8-17-51)30-44(63)57(20-11-9-18-52)31-46(65)59(27-36(3)4)33-47(66)60(28-37-13-14-40-41(24-37)72-34-71-40)32-45(64)58(21-23-69-5)29-42(61)54-38(12-6-7-16-50)48(67)55-39-15-22-70-49(39)68/h13-14,24,35-36,38-39,53H,6-12,15-23,25-34,50-52H2,1-5H3,(H,54,61)(H,55,67)

InChI Key

WKQQQBKYIRVGOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(=O)N(CCCCN)CC(=O)N(CCCCN)CC(=O)N(CC(C)C)CC(=O)N(CC1=CC2=C(C=C1)OCO2)CC(=O)N(CCOC)CC(=O)NC(CCCCN)C(=O)NC3CCOC3=O

Origin of Product

United States

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